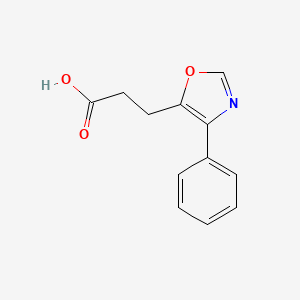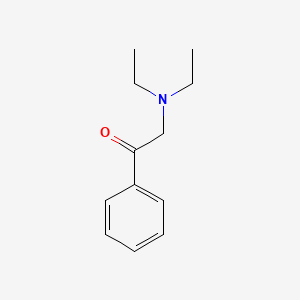![molecular formula C17H17NO B8757311 (5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one CAS No. 1038924-62-7](/img/structure/B8757311.png)
(5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one
概要
説明
LCZ696 intermediate is a key compound in the synthesis of LCZ696, a novel angiotensin receptor-neprilysin inhibitor. LCZ696 is a combination of sacubitril and valsartan, used primarily in the treatment of heart failure. The intermediate plays a crucial role in the production of this therapeutic agent, ensuring the efficacy and safety of the final product.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of LCZ696 intermediate involves several steps. One method includes the addition of a compound to ethyl alcohol, followed by the addition of lithium hydroxide and pure water. The mixture is then subjected to heat insulation reaction at 78 to 82°C for 1 to 2 hours. After cooling, active carbon is added for decolorization, and the temperature is raised to 80 to 85°C for heat insulation backflow for 1 to 3 hours. The solution is then filtered, and citric acid monohydrate or citric acid water solution is added. The reaction is stopped, and the mixture is subjected to heat insulation backflow for another 1 to 2 hours at 80 to 85°C. Finally, the product is crystallized, filtered, and dried to obtain a pure white solid compound .
Industrial Production Methods
In industrial production, the preparation method of LCZ696 intermediate is optimized to improve yield and reduce costs. The use of cheap metallic catalysts and chiral ligands ensures high-purity product generation with a high diastereoisomer ratio .
化学反応の分析
Types of Reactions
LCZ696 intermediate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include lithium hydroxide, citric acid, and various metallic catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include the final LCZ696 intermediate, which is then used in the synthesis of the therapeutic agent LCZ696.
科学的研究の応用
LCZ696 intermediate has several scientific research applications, including:
Chemistry: Used in the synthesis of complex organic compounds.
Biology: Studied for its role in inhibiting neprilysin and angiotensin receptors.
Medicine: Integral in the production of LCZ696, which is used to treat heart failure.
Industry: Employed in the large-scale production of pharmaceuticals
作用機序
The mechanism of action of LCZ696 involves the inhibition of neprilysin and angiotensin receptors. Neprilysin is a trans-membrane zinc-dependent metalloproteinase that inactivates numerous peptide hormones. LCZ696 blocks both angiotensin receptor type 1 and neprilysin, preventing the degradation of natriuretic peptides and other endogenous peptides. This dual inhibition leads to the modulation of inflammatory and oxidative signaling, reducing the progression of diseases such as atherosclerosis .
類似化合物との比較
LCZ696 intermediate is unique due to its dual inhibition mechanism. Similar compounds include:
Valsartan: An angiotensin receptor blocker.
Sacubitril: A neprilysin inhibitor.
Enalapril: An angiotensin-converting enzyme inhibitor.
LCZ696 combines the effects of valsartan and sacubitril, providing a more comprehensive approach to treating heart failure compared to using either compound alone .
特性
CAS番号 |
1038924-62-7 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC名 |
(5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H17NO/c19-17-11-10-16(18-17)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,18,19)/t16-/m1/s1 |
InChIキー |
SOBIWLIICMUXJK-MRXNPFEDSA-N |
異性体SMILES |
C1CC(=O)N[C@H]1CC2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
C1CC(=O)NC1CC2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-B]pyridazin-3-amine](/img/structure/B8757232.png)

![4-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]-2-nitroaniline](/img/structure/B8757243.png)
![N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE](/img/structure/B8757245.png)





![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-](/img/structure/B8757325.png)


